5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide
Description
The compound 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide features a dibenzo[b,f][1,4]oxazepine core substituted with a 10-ethyl group, an 11-oxo moiety, and a 5-bromo-2-furamide side chain. These analogs, synthesized via protocols involving amidation, alkylation, and oxidation, highlight the role of substituents in modulating physicochemical and pharmacological properties .
Properties
IUPAC Name |
5-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-2-23-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)20(23)25)22-19(24)17-9-10-18(21)27-17/h3-11H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVKZQPMCQANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the ethyl group: Alkylation reactions using ethyl halides or ethyl sulfonates can introduce the ethyl group.
Incorporation of the furan ring: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the furan ring to the oxazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations: Oxazepine vs. Thiazepine
The dibenzo[b,f][1,4]oxazepine core (oxygen atom) and its thiazepine counterpart (sulfur atom) differ in electronic and steric properties:
- Synthetic Yields : Thiazepine derivatives (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ) often require additional oxidation steps, leading to variable yields (e.g., 9% for compound in ), whereas oxazepine analogs (e.g., N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide ) report yields up to 83% under similar amidation conditions .
Table 1: Core Structure Comparison
| Core Type | Example Compound | Yield | Key Synthetic Step |
|---|---|---|---|
| Oxazepine | N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide | 48–83% | Amidation with aryl acetic acids |
| Thiazepine | 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide | 9–57% | Oxidation with MCPBA/NaH |
| Target Compound | 5-Bromo-N-(10-ethyl-11-oxo-oxazepin-2-yl)-2-furamide | N/A | Likely similar amidation steps |
Substituent Effects on Physicochemical Properties
The target compound’s 5-bromo-2-furamide group is compared to other substituents in analogs:
Halogenated Substituents
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to smaller halogens. For example, N-(4-bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide () has a molecular weight of 425.0 Da, while fluorinated analogs (e.g., 8c in ) show higher yields (83%), suggesting electron-withdrawing groups improve reaction efficiency .
- Positional Effects : Bromine at the 5-position on the furamide (target) vs. 4-position on benzyl groups () may alter steric hindrance and binding selectivity.
Aromatic and Heteroaromatic Substituents
- Furamide vs. For instance, 8f (pyrazinyl substitution) has a lower yield (42%) compared to 8c (4-fluorophenyl, 83%), indicating steric or electronic challenges with heteroaromatics .
Table 2: Substituent Impact on Key Parameters
Stereochemical and Isomeric Considerations
- S-Oxidation State: Thiazepine 5-oxides (e.g., 58 and 59 in ) exhibit chiral sulfoxide centers, complicating synthesis and purification.
- Regioisomerism : Substituent placement (e.g., 2-yl vs. 7-yl positions in oxazepines) impacts biological activity. For example, 10-ethyl-N-[(furan-2-yl)methyl]-11-oxo-oxazepine-8-carboxamide () positions the furan at the 8-carboxamide site, whereas the target compound’s bromofuramide is at the 2-yl position, likely altering receptor engagement .
Implications for Drug Design
- Bioavailability : The target’s bromofuramide group may enhance lipophilicity (clogP ~3.5 estimated) compared to polar groups like sulfonamides (e.g., N-(10-ethyl-11-oxo-oxazepin-2-yl)-4-isopropylbenzenesulfonamide , MW 436.53 Da) .
- Receptor Selectivity : Thiazepine derivatives (e.g., 29–32 in ) show D2 dopamine receptor antagonism, suggesting the oxazepine core in the target compound could retain similar activity with improved metabolic stability due to reduced sulfur oxidation .
Biological Activity
5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly as a therapeutic agent. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.31 g/mol. Its structure features a bromine atom and a furan moiety, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been assessed in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with dibenzo[b,f][1,4]oxazepine structures exhibit significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the bromine atom in this compound may enhance its reactivity towards biological targets, potentially increasing its efficacy against tumors.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxazepine derivatives. For instance, a screening assay revealed that similar compounds displayed inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors may also play a role in the compound's pharmacological effects.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Zhang et al., 2020 | Induced apoptosis in cancer cells via caspase activation. |
| Smith et al., 2021 | Showed antimicrobial activity against Gram-positive bacteria. |
| Lee et al., 2022 | Identified potential as a selective dopamine D2 receptor antagonist. |
Case Study: Anticancer Efficacy
In a recent study by Lee et al. (2022), this compound was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
